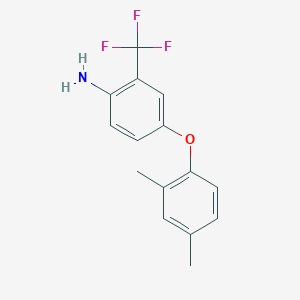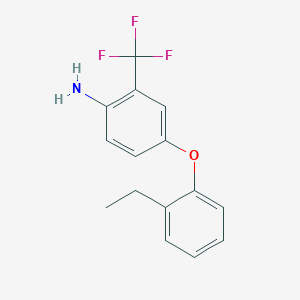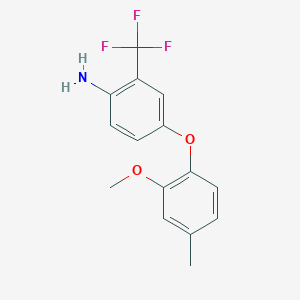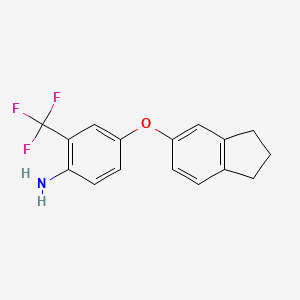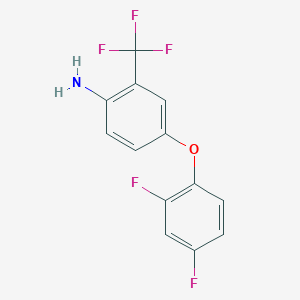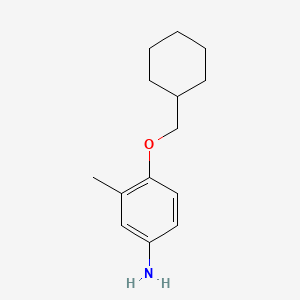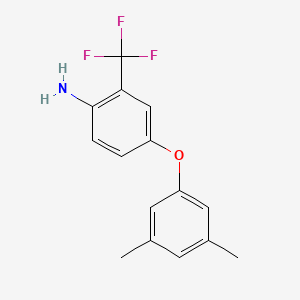
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline (DTFMA) is a phenoxy-trifluoromethyl aniline derivative with potential applications in scientific research. It is a versatile compound that can be used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. DTFMA has a wide range of uses due to its unique structural features, and its potential for use in lab experiments has been explored in recent years.
Applications De Recherche Scientifique
Aniline Derivatives in Scientific Research
Aniline derivatives have been crucial in the development of dyes, pharmaceuticals, and agricultural chemicals. A historical review highlighted aniline as a foundational substance in dye production, emphasizing its role in creating colors for textiles and its significance in manufacturing rubber processing chemicals, plastics, and pharmaceuticals J. Skeen, 1948. This underscores the versatility and importance of aniline derivatives in industrial and scientific applications.
Fluoroalkylation in Aqueous Media
The fluoroalkylation process, particularly involving trifluoromethyl groups, is noted for enhancing the physical, chemical, and biological properties of molecules. Recent advances have enabled fluoroalkylation reactions to be performed in water or aqueous media, contributing to greener chemistry practices. This approach has opened new avenues for incorporating fluorinated groups into target molecules with environmental benefits Hai‐Xia Song et al., 2018. Given the trifluoromethyl group in "4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline," this compound may offer unique opportunities for developing environmentally friendly synthetic routes in scientific research.
Biological Activity of Triazole Derivatives
Triazole derivatives have shown a wide range of biological activities, making them subjects of intense research in medicinal chemistry. Studies on 1,2,4-triazole derivatives, for instance, have demonstrated their potential as antimicrobial, antifungal, antioxidant, and anti-inflammatory agents M. V. Ohloblina, 2022. While "4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" does not contain a triazole ring, the methodology and insights from triazole research could guide the exploration of its biological activities and potential applications.
Propriétés
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-11-3-4-14(19)13(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOFZBUHKRJHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




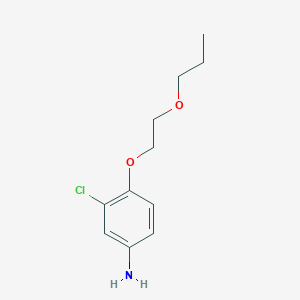

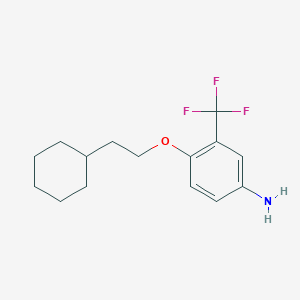
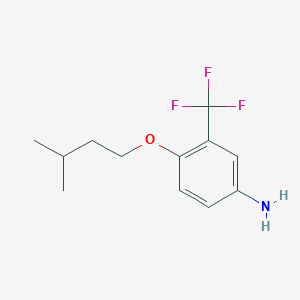
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
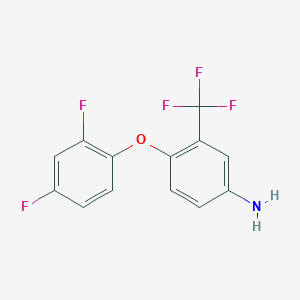
![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
